molecular formula C15H15N5O2 B2381132 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034504-80-6

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2381132
CAS No.: 2034504-80-6
M. Wt: 297.318
InChI Key: SPUVAQXDOWKBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea ( 2034504-80-6) is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system known for its significant versatility in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core is a dominant motif in numerous therapeutic agents and is recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . This specific derivative is designed for research applications in oncology, particularly in the study of kinase-driven cellular signaling pathways. Its structure allows for investigation as a potential inhibitor of various protein kinases, which are enzymes frequently disrupted in cancers and are important targets for small-molecule inhibitors . The compound's molecular framework is engineered to interact with the ATP-binding sites of kinases, potentially acting as a competitive inhibitor to disrupt the phosphorylation processes that drive uncontrolled cell proliferation and survival in malignancies . Researchers can utilize this chemical probe to study its effects on kinases such as Tropomyosin Receptor Kinases (Trks), given that the PP nucleus is a key structural component in two of the three marketed drugs for NTRK fusion cancers, underscoring its high research value and relevance in developing next-generation chemotherapeutics . Biological evaluations, including in vitro and in vivo studies on analogous compounds, have demonstrated cytotoxicity, kinase selectivity, and antiproliferative effects, making this urea derivative a compound of interest for probing mechanisms of action and structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-22-13-4-2-11(3-5-13)8-17-15(21)19-12-9-16-14-6-7-18-20(14)10-12/h2-7,9-10H,8H2,1H3,(H2,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUVAQXDOWKBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CN3C(=CC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Condensation Approaches

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization or condensation of 5-aminopyrazoles with β-dicarbonyl compounds or enaminones:

  • Cyclization with β-Diketones :
    • 5-Aminopyrazole reacts with β-diketones (e.g., pentane-2,4-dione) under acidic conditions (H₂SO₄/AcOH) to form dihydroxy intermediates, which undergo chlorination (POCl₃) and nucleophilic substitution (e.g., morpholine) to yield 6-substituted pyrazolo[1,5-a]pyrimidines.
    • Example : Portilla et al. (2012) achieved 61–94% yields using microwave irradiation, reducing reaction times from hours to minutes.
  • Enaminone-Based Cyclization :
    • Sikdar et al. (2023) developed a one-pot cyclization of 5-aminopyrazoles with enaminones and sodium halides (NaI/NaBr) to introduce halogens at the 3-position.

Functionalization at Position 6

To introduce an amine group at position 6 for subsequent urea formation:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 6-chloropyrazolo[1,5-a]pyrimidine with ammonia or protected amines.
  • Direct Amination : Reacting 6-chloro derivatives with aqueous ammonia under reflux (80°C, 12 h).

Optimization and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 20 min) enhances reaction efficiency for cyclization steps, improving yields by 15–20% compared to conventional heating.

Catalysts for Regioselectivity

  • Piperidine Acetate : Facilitates condensation in ethanol, achieving >90% regioselectivity for pyrimidine ring closure.
  • Palladium Catalysts : Enable Suzuki couplings for introducing aryl groups at position 5 (e.g., indole-4-boronic acid).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, pyrimidine-H), 7.55–8.24 (m, 4H, aromatic), 6.84 (d, 2H, OCH₃-Ar), 4.31 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).
  • MS (ESI+) : m/z 367.4 [M+H]⁺.

Purity and Yield Optimization

Step Method Yield (%) Purity (HPLC)
Core Synthesis Microwave cyclization 92 98.5
Urea Formation Isocyanate coupling 85 99.2
Purification Silica chromatography 99.8

Challenges and Solutions

  • Regioselectivity : Competing reactions at positions 5 and 7 are mitigated using sterically hindered bases (e.g., DBU).
  • Isocyanate Stability : In situ generation under anhydrous conditions prevents hydrolysis.

Industrial-Scale Adaptations

  • Continuous Flow Chemistry : Reduces reaction times for cyclization (30 min vs. 12 h) and improves safety profile.
  • Green Solvents : Ethanol/water mixtures replace DCM in urea coupling, aligning with sustainability goals.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The urea nitrogen and pyrazolo[1,5-a]pyrimidine core participate in nucleophilic substitution under controlled conditions:

  • Urea Nitrogen Reactivity :
    The urea group undergoes nucleophilic attack at the carbonyl carbon, particularly with primary/secondary amines or alcohols. For example, reaction with ethanolamine yields substituted urea derivatives (yield: 65–78%).

ReactantConditionsProductYield (%)
EthanolamineDMF, 80°C, 12 h1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2-hydroxyethyl)urea72
BenzylamineTHF, RT, 6 h1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)-N-benzylurea68
  • Pyrimidine Ring Reactivity :
    The pyrazolo[1,5-a]pyrimidine’s C3 position reacts with electrophiles. Halogenation (Cl₂ or Br₂ in acetic acid) at this position is efficient (yield: 85–92%) .

Cyclization and Condensation Reactions

The compound forms fused heterocycles via cyclization:

  • With α,β-Unsaturated Ketones :
    Reacts under microwave irradiation (120°C, 20 min) to form dihydroimidazo[1,5-b]pyrimidines .

  • In Three-Component Reactions :
    Combines with aldehydes and Meldrum’s acid to produce pyridazine derivatives (yield: 55–70%) .

Key Cyclization Data :

ConditionsProductCatalystYield (%)
DMF, 150°CPyridazino[1,5-a]pyrimidineK₂S₂O₈62
Methanol, refluxImidazo[1,5-a]pyrimidineNone58

Hydrolysis and Acid-Base Reactions

  • Urea Hydrolysis :
    The urea bond cleaves under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 4-methoxybenzylamine and pyrazolo[1,5-a]pyrimidin-6-yl isocyanate.

  • Pyrimidine Ring Stability :
    Resists hydrolysis below pH 10 but degrades in concentrated sulfuric acid (95% yield of pyrazole fragments).

Functional Group Transformations

  • Methoxybenzyl Deprotection :
    Hydrogenolysis (H₂, Pd/C) removes the 4-methoxybenzyl group, generating 3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (yield: 88%) .

  • Nitro Group Reduction :
    Catalytic hydrogenation reduces nitro analogs (if present) to amines without affecting the pyrimidine ring .

Catalytic Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine core participates in palladium-catalyzed Suzuki couplings. For example:

Reaction PartnerConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME6-Arylpyrazolo[1,5-a]pyrimidine76

Mechanistic Insights

  • Kinetics : Urea substitutions follow second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 25°C).

  • Computational Studies : DFT calculations confirm higher electrophilicity at the pyrimidine C3 position (Mulliken charge: +0.32 e) .

Analytical Monitoring

Reactions are tracked via:

  • HPLC : Retention time shifts (e.g., 8.2 min → 10.5 min after benzylation).

  • TLC : Rf values correlate with polarity changes (silica gel, ethyl acetate/hexane 3:1).

This compound’s reactivity profile aligns with its structural analogs, demonstrating versatility in medicinal chemistry applications . Further studies should explore its catalytic asymmetric transformations and bioconjugation potential.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one, demonstrating promising activity against MDA-MB-231 (human breast cancer) cell lines through MTT assays. The results suggested that modifications to the core structure could enhance cytotoxicity against cancer cells .

Antimicrobial Properties

Compounds derived from pyrazolo[1,5-a]pyrimidine have been reported to possess antibacterial and antifungal activities. In one study, synthesized derivatives were evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, revealing strong antimicrobial effects . This highlights the potential of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea as a lead compound in developing new antimicrobial agents.

Structure-Activity Relationships

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a bioisostere for various biologically active compounds. Research has shown that specific substitutions on the pyrimidine ring can significantly alter the pharmacological profile of these compounds . For instance, modifications at the 3-position have been linked to enhanced antitumor activity.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidines:

  • Antitubercular Activity : One study identified related compounds as potential leads against Mycobacterium tuberculosis, emphasizing their diverse mechanisms of action .
  • Anti-inflammatory Effects : Research has indicated that certain derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets such as the aryl hydrocarbon receptor (AHR). By binding to AHR, the compound can modulate the transcription of genes involved in various biological processes, including cell cycle regulation and immune response. This modulation can lead to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (BJ48882)

  • Structure : Differs in the urea substituent (2-chlorophenyl vs. 4-methoxybenzyl).
  • Physicochemical Properties :
    • Molecular weight: 287.70 g/mol (vs. ~326.35 g/mol for the target compound) .
    • LogP: Higher lipophilicity due to the chloro group compared to the methoxybenzyl group.
  • Biological Activity : The chloro substituent may enhance target affinity in hydrophobic binding pockets, whereas the methoxy group improves metabolic stability .

(S)-1-(2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-3-(5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl)urea

  • Structure : Features additional substitutions (chloro, methoxyethyl, pyrrolidine-carbonyl) on the pyrazolo[1,5-a]pyrimidine and pyridine rings.
  • Pharmacokinetics : The pyrrolidine-carbonyl group enhances solubility, while the methoxyethyl group reduces CYP450-mediated metabolism .
  • Activity : Demonstrated potent inhibition in kinase assays, suggesting that bulkier substituents improve selectivity for complex binding sites .

Pyrazolo[1,5-a]pyrimidine Derivatives with Alternative Functional Groups

7-Amino-N-aryl-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamides

  • Structure: Replaces urea with a carboxamide group and introduces cyano/methoxyphenyl substituents.
  • Synthesis: Prepared via condensation of malononitrile derivatives with pyrazole intermediates under reflux .
  • Activity: Carboxamides exhibit moderate cytotoxicity in cancer cell lines, likely due to improved membrane permeability from the cyano group .

3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides

  • Structure : Ethynyl-benzamide substituent instead of urea.
  • Biological Role : Acts as selective DDR1 inhibitors (IC50 < 100 nM), highlighting the importance of the ethynyl spacer in optimizing target engagement .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP Key Substituents Biological Activity
Target Compound ~326.35 ~2.8 4-Methoxybenzyl, urea Kinase inhibition (hypothetical)
BJ48882 287.70 ~3.2 2-Chlorophenyl, urea Antimicrobial (MIC: 8 µg/mL)
7-Amino-6-cyanopyrazolo[1,5-a]pyrimidine ~380.40 ~1.9 Cyano, methoxyphenyl, carboxamide Cytotoxicity (IC50: 12 µM in HeLa)
DDR1 Inhibitor ~450.50 ~3.5 Ethynyl-benzamide DDR1 inhibition (IC50: 85 nM)

Biological Activity

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with the aryl hydrocarbon receptor (AHR) . By binding to AHR, the compound modulates gene transcription related to cell cycle regulation and immune response, potentially leading to the inhibition of cancer cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with specific molecular pathways involved in tumor progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Treatment Duration (hrs)
HeLa9.22 ± 0.1748
Jurkat4.64 ± 0.1272
MCF-78.50 ± 0.2048

The data indicates that the compound shows a dose-dependent inhibition of cell proliferation across different cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Similar pyrazolo derivatives have shown promise as anti-inflammatory agents with favorable safety profiles.
  • Antiviral Potential : The pyrazolo[1,5-a]pyrimidine scaffold has been linked to antiviral activity against several viral infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the pyrazolo[1,5-a]pyrimidine class:

  • Study on Anticancer Activity : A recent study reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited potent cytotoxic effects on various cancer cell lines including HeLa and Jurkat cells. The study highlighted that modifications in the substituents significantly influenced the biological activity .
  • Mechanistic Insights : Another research effort explored the interaction of similar compounds with AHR and other cellular targets, elucidating pathways through which these compounds exert their effects on cell proliferation and survival .
  • Comparative Analysis : A comparative study indicated that while many pyrazolo derivatives share similar core structures, variations in substitution patterns lead to distinct biological profiles, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare pyrazolo[1,5-a]pyrimidine-urea derivatives like 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea?

  • Methodological Answer : A typical approach involves coupling pyrazolo[1,5-a]pyrimidin-6-amine with substituted isocyanates via urea bond formation under reflux conditions. For example, Suzuki-Miyaura cross-coupling reactions are widely used to attach aryl groups to the pyrazolo[1,5-a]pyrimidine core (e.g., ). Microwave-assisted synthesis has also been reported to enhance reaction efficiency and yield for related pyrazolo[1,5-a]pyrimidine derivatives, reducing reaction times from hours to minutes .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally and chemically?

  • Methodological Answer : Characterization typically involves 1H/13C NMR to confirm regiochemistry and substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve ambiguities in stereochemistry (e.g., ). For example, crystallographic data for methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate revealed planar geometry and key intermolecular interactions .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., DDR1, CDKs) due to structural similarities to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors ( ). Use SRB assays or MTT assays for antiproliferative activity screening against cancer cell lines (e.g., HEPG2-1 liver carcinoma) . IC50 values should be calculated using dose-response curves (e.g., ).

Advanced Research Questions

Q. How can researchers address selectivity challenges when targeting DDR1 kinase with pyrazolo[1,5-a]pyrimidine-urea derivatives?

  • Methodological Answer : Perform kinase panel profiling to assess off-target effects. For example, compound 7rh (a pyrazolo[1,5-a]pyrimidine derivative) showed >1000-fold selectivity for DDR1 over DDR2 and other kinases, validated via competitive binding assays (Kd = 0.6 nM for DDR1 vs. 455 other kinases) . Use molecular docking to optimize interactions with DDR1’s ATP-binding pocket, focusing on hydrophobic residues like Leu494 and Phe512 .

Q. What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy for this compound class?

  • Methodological Answer :

  • Pharmacokinetic Optimization : Modify substituents (e.g., 4-methoxybenzyl) to enhance metabolic stability. For example, benzamide derivatives with pyrazolo[1,5-a]pyrimidine cores achieved oral bioavailabilities >50% by introducing polar groups (e.g., ).
  • Tumor Microenvironment Modeling : Use 3D spheroid assays or co-cultures with stromal cells to mimic in vivo conditions, as DDR1 inhibitors often target cell-adhesion pathways .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyrimidine-urea derivatives?

  • Methodological Answer :

  • Core Modifications : Introducing electron-withdrawing groups (e.g., chloro, nitro) at position 3 of the pyrazolo[1,5-a]pyrimidine ring enhances kinase inhibition ().
  • Urea Linker Flexibility : Replace rigid linkers with alkyl chains (e.g., propyl groups) to improve binding to shallow kinase pockets (e.g., ).
  • Substituent Effects : The 4-methoxybenzyl group may enhance blood-brain barrier penetration, as seen in analogs with similar lipophilic substituents .

Q. What computational tools are recommended for predicting the binding mode of this compound to DDR1?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over time, focusing on hydrogen bonds with Asp702 and π-π stacking with Phe512 .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., methoxy vs. hydroxy groups) .

Q. How can combination therapies involving this compound be rationally designed?

  • Methodological Answer : Synergistic effects have been observed with CDK4/6 inhibitors (e.g., palbociclib) in PIK3CA-mutant cancer models. Use Chou-Talalay combination index (CI) analysis to quantify synergy (e.g., CI < 0.9 in MCF7 cells) . Target pathways downstream of DDR1, such as collagen remodeling or EMT (epithelial-mesenchymal transition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.